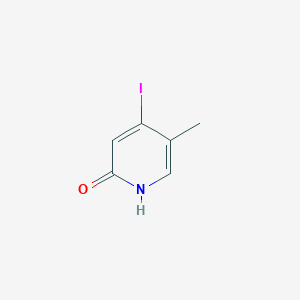

4-iodo-5-methylpyridin-2(1H)-one

Description

4-Iodo-5-methylpyridin-2(1H)-one (CAS: 1227570-92-4) is a halogenated pyridinone derivative with the molecular formula C₆H₆INO and a molecular weight of 235.022 g/mol . Key physical properties include a density of 2.0±0.1 g/cm³, boiling point of 382.3±42.0 °C, and flash point of 185.0±27.9 °C . The iodine substituent at position 4 and methyl group at position 5 confer unique reactivity and steric properties, making it a valuable intermediate in medicinal chemistry and cross-coupling reactions.

Properties

IUPAC Name |

4-iodo-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYSWTSLQSLFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-methylpyridin-2(1H)-one typically involves the iodination of 5-methylpyridin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the pyridine ring using an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Example Reaction:

- Dissolve 5-methylpyridin-2(1H)-one in a suitable solvent such as acetic acid.

- Add iodine (I2) and an oxidizing agent like hydrogen peroxide (H2O2).

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The keto group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Substitution Products: Compounds with different substituents replacing the iodine atom.

Oxidation Products: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.

Reduction Products: Alcohols or other reduced derivatives from the reduction of the keto group.

Scientific Research Applications

4-Iodo-5-methylpyridin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Chemical Synthesis:

Mechanism of Action

The mechanism of action of 4-iodo-5-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding interactions, while the keto group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridinone Derivatives

4-Bromo-1-methylpyridin-2(1H)-one (CAS: 214342-63-9)

- Structure : Bromine replaces iodine at position 4; additional methyl group at N(1).

- Molecular Formula: C₆H₆BrNO.

- Key Differences :

5-Bromo-1-methylpyridin-2(1H)-one (CAS: 81971-39-3)

Amino-Substituted Pyridinones

3-Amino-4-arylpyridin-2(1H)-ones

- Structure: Amino group at position 3 and aryl group at position 3.

- Biological Activity : These compounds exhibit enzyme inhibition (e.g., SARS-CoV-2 Mpro protease) and antioxidant properties .

- Key Differences: The amino group enables hydrogen bonding, enhancing interactions with biological targets compared to the iodine/methyl combination in the target compound. Synthesis involves multi-step routes (e.g., azlactone reactions), contrasting with simpler halogenation methods for iodinated derivatives .

Dihydropyrimidin-2(1H)-ones

Pyridinone Derivatives with Complex Substituents

- Examples : 1-(4-Acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile .

- Properties: Hydroxy and cyano groups enhance polarity and solubility in aqueous media.

- Key Differences :

- Bulky substituents (e.g., acetylphenyl) may reduce metabolic stability compared to the compact methyl-iodine combination.

Comparative Data Table

Biological Activity

4-Iodo-5-methylpyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an iodine atom and a methyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for developing potential therapeutic applications.

- Molecular Formula : C6H6INO

- Molecular Weight : 207.02 g/mol

- CAS Number : 60154-05-4

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a lead structure for the development of new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property indicates its potential use in treating inflammatory diseases.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In cellular assays, it has demonstrated the ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.8 |

These findings support further investigation into its mechanisms of action and potential as an anticancer therapeutic .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary data suggest that it may interact with specific cellular targets involved in signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Inflammatory Response : In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, supporting its anti-inflammatory potential.

- Cancer Xenograft Model : In a xenograft model using human breast cancer cells, treatment with this compound led to a marked decrease in tumor growth compared to control groups.

Q & A

Q. What are the key considerations for synthesizing 4-iodo-5-methylpyridin-2(1H)-one, and how can reaction conditions impact yield?

Synthesis typically involves halogenation or iodination of a pyridinone precursor. A critical step is the regioselective introduction of iodine at the 4-position while preserving the methyl group at the 5-position. Reaction conditions (e.g., temperature, solvent polarity, and iodine source) must be optimized to avoid side reactions like over-iodination or ring degradation. For example, using a polar aprotic solvent (e.g., DMF) and controlled temperatures (50–80°C) can enhance selectivity . Purification often requires column chromatography to isolate the product from unreacted starting materials or byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., iodine’s deshielding effect at C4, methyl group resonance at δ ~2.3 ppm).

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (CHINO, MW 221.00 g/mol) .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, critical for confirming regiochemistry and tautomeric forms (e.g., lactam vs. lactim) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from tautomerism, impurities, or solvent effects. Strategies include:

Q. What methodologies optimize the stability of this compound under varying storage conditions?

The compound’s stability is influenced by light, humidity, and temperature due to its iodinated aromatic system. Best practices include:

Q. How does the electronic nature of the pyridinone ring influence the reactivity of this compound in cross-coupling reactions?

The electron-deficient pyridinone ring facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). The iodine at C4 acts as a superior leaving group compared to bromine or chlorine. However, steric hindrance from the 5-methyl group may slow reaction rates. Optimizing ligands (e.g., XPhos) and bases (e.g., CsCO) can enhance efficiency .

Experimental Design & Data Analysis

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

- Flow Chemistry: Continuous flow reactors improve heat transfer and mixing, reducing side products.

- In-line Analytics: Real-time monitoring (e.g., IR spectroscopy) detects intermediates and ensures reaction completion.

- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How can computational modeling guide the design of this compound analogs for biological studies?

- Docking Studies: Predict interactions with biological targets (e.g., kinases or enzymes) using the iodine’s van der Waals radius and hydrophobic methyl group.

- QSAR Models: Correlate substituent effects (e.g., iodine’s electronegativity) with activity trends observed in analogs .

Applications in Academic Research

Q. What role does this compound play in fragment-based drug discovery (FBDD)?

Its compact, iodinated structure serves as a versatile scaffold for constructing larger pharmacophores. The iodine atom enables late-stage diversification via cross-coupling, while the methyl group enhances metabolic stability. Fragment screening libraries often include such derivatives for hit identification .

Q. How can researchers address low solubility of this compound in aqueous assays?

- Co-solvents: Use DMSO (≤1% v/v) to maintain solubility without denaturing proteins.

- Prodrug Strategies: Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.